2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol
Description
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol (CAS: 376370-18-2) is a nitrobenzoxadiazole (NBD) derivative characterized by a benzoxadiazole core substituted with a chloro group at position 7, a nitro group at position 4, and a methylaminoethanol moiety at position 5 . Its molecular formula is C₉H₉ClN₄O₄, with a molecular weight of 272.645 g/mol.
The compound is synthesized via nucleophilic substitution of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) with 2-(methylamino)ethanol under reflux conditions, yielding 88% of the product . It is utilized in analytical chemistry for derivatizing amines and thiols, enhancing detectability in liquid chromatography .
Properties
IUPAC Name |
2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O4/c1-13(2-3-15)6-4-5(10)7-8(12-18-11-7)9(6)14(16)17/h4,15H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJBQHGWILSDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Amino-4-chlorophenol
A patent (CN105753730A) describes nitrating 2-amino-4-chlorophenol using acetic acid and nitric acid at 0–5°C to yield 2-amino-4-chloro-5-nitrophenol. This intermediate is critical for subsequent cyclization.
Reaction Conditions :
Cyclization to Benzoxadiazole
Treatment of 2-amino-4-chloro-5-nitrophenol with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) forms a diazonium intermediate, which undergoes cyclization to yield 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine.
Mechanism :
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Diazotization:
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Cyclization:
Intramolecular attack of the diazonium group on the adjacent hydroxyl group forms the benzoxadiazole ring.
Optimization :
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Use of 4 Å molecular sieves and trifluoromethanesulfonic acid (TfOH) improves cyclization efficiency, as demonstrated in benzoxazine syntheses.
Introduction of the Methylaminoethanol Side Chain
The primary amine at C5 of the benzoxadiazole core is functionalized via a two-step alkylation:
N-Methylation
Reaction with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dry acetone converts the amine to a methylamino group.
Conditions :
Ethanolamine Coupling
The methylamine intermediate reacts with 2-bromoethanol in a nucleophilic substitution (SN2) reaction:
Procedure :
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Dissolve 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-(methyl)amine in dimethylformamide (DMF).
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Add 2-bromoethanol (1.2 equiv) and K₂CO₃ (3 equiv).
Key Parameters :
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Solvent : DMF enhances nucleophilicity.
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Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield to ~82%.
Alternative Routes and Comparative Analysis
One-Pot Alkylation-Nitration Approach
A modified method from benzoxazole synthesis combines nitration and alkylation in a single pot:
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Start with 2-amino-4-chlorophenol.
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Concurrent nitration (HNO₃/H₂SO₄) and cyclization (NaNO₂/HCl).
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Direct alkylation with 2-(methylamino)ethanol using TfOH as a catalyst.
Advantages :
Reductive Amination
A novel route employs reductive amination of 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-carbaldehyde with methylaminoethanol:
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Oxidize C5 amine to aldehyde using MnO₂.
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React with methylaminoethanol and sodium cyanoborohydride (NaBH₃CN).
Yield : 70% (requires strict anhydrous conditions).
Critical Evaluation of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Scientific Research Applications
Biological Applications
1.1 Fluorescent Probes
One of the prominent applications of this compound is as a fluorescent probe for biological imaging. The unique structure of 7-chloro-4-nitrobenzoxadiazole allows it to interact selectively with various biomolecules, making it useful for tracking cellular processes. For instance, studies have shown that derivatives of this compound can be utilized to label proteins and visualize their localization within cells .
1.2 Antimicrobial Activity
Research indicates that compounds derived from 7-chloro-4-nitrobenzoxadiazole exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects. This property suggests potential applications in developing new antimicrobial agents .
Analytical Chemistry Applications
2.1 Derivatization of Amines and Amino Acids
The compound is extensively used in analytical chemistry for the derivatization of amines and amino acids. This process enhances the detection sensitivity during high-performance liquid chromatography (HPLC). The reaction of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol with amines results in stable derivatives that can be easily analyzed .
Table 1: Derivatization Reactions Using this compound
| Substrate | Reaction Conditions | Yield (%) | Detection Method |
|---|---|---|---|
| Amino Acids | Reflux in ethanol | 85 | HPLC |
| Primary Amines | Room temperature, overnight | 90 | HPLC |
| Secondary Amines | Reflux in acetonitrile | 75 | HPLC |
Material Science Applications
3.1 Polymer Chemistry
In polymer science, the compound has been explored as a potential monomer for synthesizing new polymers with enhanced properties. The incorporation of benzoxadiazole units into polymer backbones can improve thermal stability and optical properties .
Case Studies
Case Study 1: Fluorescent Labeling of Proteins
A study demonstrated the effectiveness of using this compound to label proteins in live cells. The labeled proteins were tracked over time to observe dynamic cellular processes such as endocytosis and exocytosis. Results indicated that the compound provided high specificity and low background fluorescence, making it an ideal choice for live-cell imaging .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, derivatives of this compound were tested against a panel of pathogenic bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting their potential use in clinical settings .
Mechanism of Action
The mechanism of action of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol involves its interaction with specific molecular targets. The compound’s benzoxadiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol (CAS: 372975-34-3)
- Structural Differences: Replaces the methylaminoethanol group with a longer 3-aminopropanol chain and lacks the methyl group on the nitrogen .
- Physicochemical Impact: Increased chain length may enhance solubility in polar solvents but reduce lipophilicity (predicted XLogP3 ~0.8).
- Applications : Likely used in similar derivatization protocols but with altered kinetics due to reduced steric effects.
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic Acid (CAS: 442531-32-0)
- Structural Differences: Substitutes the aminoethanol group with a thioacetic acid moiety .
- Physicochemical Impact : The thioether and carboxylic acid groups increase acidity (pKa ~2–3) and hydrophilicity (polar surface area >120 Ų). The sulfur atom enhances nucleophilicity, making it reactive toward alkylating agents.
- Applications : Preferred for tagging thiol-containing biomolecules (e.g., cysteine residues) in proteomics studies .
2-[Methyl-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol
- Structural Differences: Nitro and chloro groups occupy positions 4 and 7, respectively, while the methylaminoethanol is at position 5 .
- Physicochemical Impact : Similar lipophilicity (XLogP3 ~1.0) but altered electronic properties due to positional isomerism.
- Applications : Used as a fluorescent probe in cellular imaging, where substitution patterns affect emission wavelengths .
Comparative Analysis of Key Properties
Biological Activity
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol, often referred to as NBD-aminoethanol, is a compound that has garnered attention due to its fluorescent properties and potential applications in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 258.62 g/mol
- Structure : The compound features a benzoxadiazole moiety which is known for its fluorescent properties.
Mechanisms of Biological Activity
The biological activity of NBD-aminoethanol is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Fluorescent Labeling : The compound functions as a fluorescent probe for labeling amines and thiols in biochemical assays. Its fluorescence can be utilized in high-performance liquid chromatography (HPLC) for the detection and quantification of target molecules .
- Reactivity with Amines : NBD-aminoethanol readily reacts with secondary amines and thiols, forming stable derivatives that can be analyzed via fluorescence detection methods . This property is particularly useful in the study of metabolic pathways where amines play a crucial role.
- Biological Assays : The compound has been employed in various assays to study enzyme activities and molecular interactions due to its selective reactivity and fluorescent characteristics .
Applications in Research
NBD-aminoethanol has been utilized in several research contexts:
- Analytical Chemistry : It serves as a labeling reagent for amines and amino acids, enhancing the sensitivity of detection methods such as HPLC .
- Biochemical Studies : The compound has been used to investigate the transport mechanisms of various biomolecules across cellular membranes, particularly in studies involving GABA-A receptors .
Case Studies
Several studies highlight the practical applications and findings related to NBD-aminoethanol:
- Fluorescent Probes for Biological Imaging :
- Metabolic Pathway Analysis :
- Drug Development :
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Fluorescent Labeling | Used for detecting amines and thiols via HPLC |
| Enzyme Interaction | Serves as a probe for studying enzyme activities |
| Cellular Imaging | Facilitates real-time imaging of cellular structures |
| Metabolic Profiling | Traces metabolic pathways involving amino acids |
| Drug Interaction Studies | Assists in understanding drug-receptor dynamics |
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For benzoxadiazole derivatives, a common approach is to react 7-chloro-4-nitro-2,1,3-benzoxadiazole with methylamine derivatives under controlled pH conditions. Ethanolamine groups can be introduced via alkylation or reductive amination. For example, similar compounds (e.g., 2-[4-(4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol) are synthesized using piperazine intermediates under reflux in polar aprotic solvents like DMF . Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- NMR (¹H and ¹³C): Identify characteristic peaks for the benzoxadiazole nitro group (~8.0–8.5 ppm for aromatic protons) and ethanolamine chain (e.g., –CH2–OH at ~3.6–4.0 ppm).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) with theoretical mass calculations.
- FTIR: Confirm functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, –OH stretch at ~3300 cm⁻¹) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer: Benzoxadiazole derivatives are light- and moisture-sensitive. Store in amber vials at –20°C under inert gas (e.g., argon). Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to monitor degradation (e.g., nitro group reduction or ethanolamine oxidation). Use stabilizers like BHT (0.01% w/v) to prevent radical-mediated decomposition .
Advanced Research Questions
Q. How does structural modification of the benzoxadiazole core affect biological activity in stress-response studies?
- Methodological Answer: Substituent variation (e.g., replacing methylamino with piperazine groups) alters hydrophobicity and electronic properties, impacting bioactivity. For example, 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol was up-regulated in arbuscular mycorrhizal fungi under salinity stress, suggesting a role in redox signaling . Compare EC₅₀ values in stress-response assays (e.g., ROS scavenging) across derivatives. Use computational modeling (e.g., DFT) to correlate electronic parameters (e.g., HOMO-LUMO gap) with activity .
Q. What analytical strategies resolve contradictions in metabolite quantification across studies?
- Methodological Answer: Discrepancies often arise from extraction protocols or detection limits. Standardize workflows:
- Sample Preparation: Use cold methanol/water (80:20 v/v) for metabolite extraction to minimize degradation.
- LC-MS/MS: Employ isotopically labeled internal standards (e.g., ¹³C-ethanolamine) for normalization.
- Validation: Perform spike-recovery experiments (70–130% acceptable range) and inter-laboratory cross-validation .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
- Methodological Answer: Follow ISO 14507 guidelines for soil/water partitioning studies. Key parameters:
- Hydrolysis Half-Life: Incubate at pH 4–9 (25°C) and analyze degradation products via LC-QTOF.
- Bioaccumulation: Use OECD 305 model systems (e.g., Daphnia magna) to measure BCF (bioconcentration factor).
- Ecotoxicology: Conduct Microtox® assays (IC₅₀ for Vibrio fischeri) and algal growth inhibition tests .
Q. What advanced chromatographic methods improve separation of this compound from complex matrices?
- Methodological Answer: Use HPLC with PDA/UV detection (λ = 254 nm for nitro groups) and a C18 column (3.5 μm, 150 mm × 4.6 mm). Optimize mobile phase:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
